molecular formula C21H25ClFN3O4 B565510 Mosapride N-Oxide CAS No. 1161443-73-7

Mosapride N-Oxide

Cat. No.: B565510
CAS No.: 1161443-73-7
M. Wt: 437.896
InChI Key: IMJYXYWPAQJNFA-UHFFFAOYSA-N
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Description

Mosapride N-Oxide is a major active metabolite of Mosapride, a gastroprokinetic agent. Mosapride itself is known for its selective serotonin 5-HT4 receptor agonist properties, which help in accelerating gastric emptying and improving gastrointestinal motility. This compound retains these properties and is used in various scientific research applications .

Biochemical Analysis

Biochemical Properties

Mosapride N-Oxide, as a metabolite of Mosapride, may share some of its biochemical properties. Mosapride is known to act as a selective 5HT4 agonist

Cellular Effects

The cellular effects of this compound are not well studied. Its parent compound, Mosapride, is known to have effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Its parent compound, Mosapride, acts as a selective 5HT4 agonist

Metabolic Pathways

This compound is a metabolite of Mosapride , suggesting it may be involved in similar metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mosapride N-Oxide involves the oxidation of Mosapride. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at a low temperature to prevent over-oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Mosapride N-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced forms of Mosapride, as well as substituted derivatives that can have different pharmacological properties .

Scientific Research Applications

Mosapride N-Oxide is widely used in scientific research due to its gastroprokinetic properties. It is used in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mosapride N-Oxide is unique due to its balanced efficacy and safety profile. Unlike Cisapride, it does not have significant cardiac toxicity. Compared to other 5-HT4 receptor agonists, it offers a good balance between efficacy and side effects, making it a valuable compound in both research and clinical settings .

Properties

IUPAC Name

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-4-oxidomorpholin-4-ium-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN3O4/c1-2-29-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(28,7-8-30-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJYXYWPAQJNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2C[N+](CCO2)(CC3=CC=C(C=C3)F)[O-])Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858144
Record name 4-Amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]-4-oxo-1,4lambda~5~-oxazinan-2-yl}methyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161443-73-7
Record name 4-Amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]-4-oxo-1,4lambda~5~-oxazinan-2-yl}methyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the major metabolic pathways of Mosapride in humans, and what is the significance of Mosapride N-Oxide?

A1: Research has identified two primary Phase I metabolic reactions for Mosapride in humans: dealkylation and morpholine ring cleavage. These reactions are followed by Phase II metabolism, which includes glucuronidation, glucosylation, and sulfation. [] Interestingly, this compound (M16) is one of the novel metabolites identified in human urine, feces, and plasma through UPLC-ESI-MS/MS analysis. [] This finding is particularly noteworthy because this metabolite, along with des-p-fluorobenzyl Mosapride (M3), is considered a major active metabolite of Mosapride. []

Q2: How does the metabolic profile of Mosapride differ between humans and rats?

A2: A comparative analysis of Mosapride metabolism in humans and rats revealed a high degree of similarity. In fact, all 16 metabolites identified in humans, including this compound, were also found in rats. [] This finding suggests minimal qualitative species difference in the metabolic pathways of Mosapride between these two species. This observation is significant for researchers, as it supports the use of rat models in preclinical studies investigating the pharmacological effects of Mosapride and its metabolites, including this compound.

Q3: What analytical techniques were employed to study the tissue distribution and excretion of Mosapride and its metabolites, including this compound?

A3: Researchers utilized ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-ESI-MS/MS) to investigate the pharmacokinetic profile of Mosapride and its active metabolites, including this compound. [] This highly sensitive and specific method allowed for the accurate quantification of these compounds in various biological matrices, including tissue samples and excreta. The study revealed valuable insights into the absorption, distribution, metabolism, and excretion of Mosapride and highlighted the importance of this compound as a significant excretion form of the drug, particularly in urine. []

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